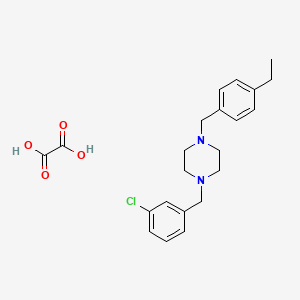
1-(3-chlorobenzyl)-4-(4-ethylbenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-(4-ethylbenzyl)piperazine oxalate, commonly known as TCB-2, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. TCB-2 has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of TCB-2 is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This activation is thought to play a role in the modulation of neurotransmitter release, particularly of serotonin, dopamine, and glutamate, which are involved in a variety of physiological and behavioral processes.
Biochemical and Physiological Effects:
TCB-2 has been shown to produce a variety of biochemical and physiological effects, particularly in the central nervous system. It has been shown to induce changes in mood, perception, and cognition, as well as alterations in motor activity and sensory processing. TCB-2 has also been shown to produce changes in heart rate, blood pressure, and body temperature, although the exact mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
One advantage of using TCB-2 in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of this receptor. However, one limitation of using TCB-2 is its limited availability and high cost, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on TCB-2. One area of interest is the development of more selective and potent compounds that target the 5-HT2A receptor, which may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of TCB-2 on the brain and behavior, particularly with regards to its potential for abuse and addiction. Finally, there is a need for further research on the safety and efficacy of TCB-2 in humans, particularly with regards to its potential for adverse effects on the cardiovascular system.
合成法
TCB-2 can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperazine with 4-(4-ethylbenzyl)benzyl chloride in the presence of a base, or the condensation of 1-(3-chlorobenzyl)piperazine with 4-(4-ethylbenzyl)benzaldehyde in the presence of a reducing agent. The resulting product is then typically purified by recrystallization or chromatography.
科学的研究の応用
TCB-2 has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to bind to and activate serotonin receptors, particularly the 5-HT2A receptor, which is involved in a variety of physiological and behavioral processes, including mood regulation, perception, and cognition. TCB-2 has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2.C2H2O4/c1-2-17-6-8-18(9-7-17)15-22-10-12-23(13-11-22)16-19-4-3-5-20(21)14-19;3-1(4)2(5)6/h3-9,14H,2,10-13,15-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXSRIRGMTXQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)
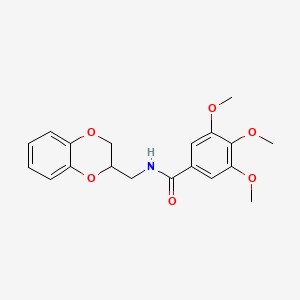
![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)
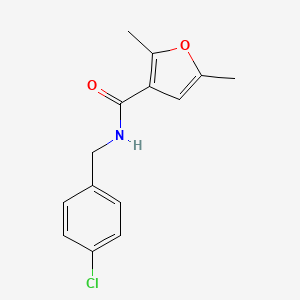
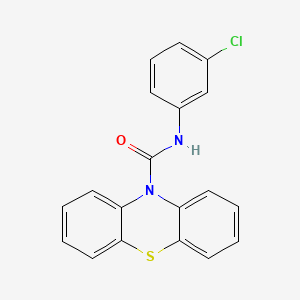
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)

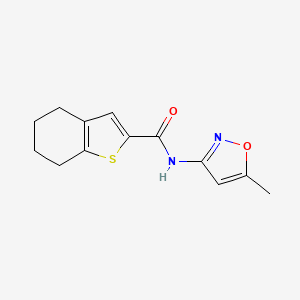
![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)